molecular formula C10H10O4 B2881413 3-(Methoxycarbonyl)-2-methylbenzoic acid CAS No. 65399-16-8

3-(Methoxycarbonyl)-2-methylbenzoic acid

Cat. No. B2881413
CAS RN: 65399-16-8
M. Wt: 194.186
InChI Key: LAQCPLGCJVTATD-UHFFFAOYSA-N
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Description

“3-(Methoxycarbonyl)-2-methylbenzoic acid” is a type of organic compound . It is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .


Synthesis Analysis

The synthesis of such compounds often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of alkyl boronic esters has been reported, which involves a radical approach .


Molecular Structure Analysis

The molecular formula of “this compound” is CHO. Its average mass is 210.183 Da and its monoisotopic mass is 210.052826 Da .


Chemical Reactions Analysis

Borinic acids, which “this compound” is a subclass of, are used in cross-coupling reactions . The reaction mechanism of the Lewis acid (MgBr2)-catalysed [3+2] cycloaddition (32CA) reactions between C-methoxycarbonyl nitrone and 2-propen-1-ol has been theoretically investigated .

Future Directions

Borinic acids and their derivatives are being studied for their use in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis methods, their scope, and limitations are being explored for potential improvements .

properties

IUPAC Name

3-methoxycarbonyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-7(9(11)12)4-3-5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQCPLGCJVTATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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